1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride
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Overview
Description
1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a hydrochloride salt of a methanamine derivative, characterized by the presence of a 6-methyl-2,3-dihydro-1H-inden-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methyl-2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of 6-methyl-1H-indene.
Formation of Methanamine Derivative: The 6-methyl-2,3-dihydro-1H-indene is then reacted with formaldehyde and ammonium chloride to form the corresponding methanamine derivative.
Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to yield 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
2,3-Dihydro-1H-indene-2-thiol: This compound contains a thiol group, which can significantly impact its reactivity and applications.
Uniqueness
1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of a 6-methyl group and a methanamine moiety
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9-3-2-4-11(9)10(6-8)7-12;/h5-6H,2-4,7,12H2,1H3;1H |
InChI Key |
IIEPVKBXCOLBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)CN.Cl |
Origin of Product |
United States |
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